![molecular formula C13H13F3N2O4 B2403330 Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate CAS No. 1025366-08-8](/img/structure/B2403330.png)
Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate
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Overview
Description
“Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate” is a complex organic compound. It contains a trifluoromethyl group (CF3), a benzoyl group (C6H5CO-), and a methoxyimino group (CH3ON=). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the benzoyl group, and the methoxyimino group. Trifluoromethyl groups are often introduced using radical trifluoromethylation . The benzoyl group could potentially be introduced using a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the propanoate backbone. The trifluoromethyl group is electron-withdrawing, which could influence the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to be quite reactive, particularly in radical reactions . The benzoyl group could also participate in various reactions, particularly those involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity . The benzoyl group could also influence the compound’s reactivity .Scientific Research Applications
Crystal Structure and Reactivity
- The study of propenoates with different substituents reveals insights into the structural configuration and reactivity of compounds similar to Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate. Bulky substituents like benzoyl groups influence the molecular configuration and reactivity (Sinur, Golič, & Stanovnik, 1994).
Synthesis Methods
- Research on the synthesis of related compounds provides insights into methodologies that could potentially be applied to the synthesis of Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate. These methods involve key steps like copper(I) catalyzed N-arylation (Reynolds & Hermitage, 2001).
Synthetic Potential and Applications
- The synthesis of pyrimidine and pyrimidine-like derivatives from compounds derived from levulinic acid demonstrates the synthetic potential and possible applications of Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate in creating new molecular structures (Flores et al., 2013).
Molecular Reactivity and Interaction
- Understanding the reactivity and interaction of amino acid derivatives of benzoyl isothiocyanate helps in comprehending the behavior of similar compounds like Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate, especially in biological contexts (Odame et al., 2015).
Solubility Studies
- Research on the solubility of compounds structurally similar to Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate in various solvents provides insights into its potential solubility and stability, which is crucial for its application in different scientific domains (Song, Qu, & Wang, 2010).
Pharmaceutical Implications
- The preparation of compounds like 3-amino-2-chloropyridines, which have substituents similar to Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate, can provide insights into potential pharmaceutical applications and synthetic pathways (Bakke & Říha, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (3E)-3-methoxyimino-2-[[4-(trifluoromethyl)benzoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c1-21-12(20)10(7-17-22-2)18-11(19)8-3-5-9(6-4-8)13(14,15)16/h3-7,10H,1-2H3,(H,18,19)/b17-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJNJJEYXGXLW-REZTVBANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOC)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OC)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820290 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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